molecular formula C14H21N3O4 B11775643 7-tert-Butyl 3-methyl 8,9-dihydro-5H-imidazo[1,5-d][1,4]diazepine-3,7(6H)-dicarboxylate

7-tert-Butyl 3-methyl 8,9-dihydro-5H-imidazo[1,5-d][1,4]diazepine-3,7(6H)-dicarboxylate

Cat. No.: B11775643
M. Wt: 295.33 g/mol
InChI Key: HOTGFAXIBYLRBM-UHFFFAOYSA-N
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Description

7-tert-Butyl 3-methyl 8,9-dihydro-5H-imidazo[1,5-d][1,4]diazepine-3,7(6H)-dicarboxylate is a complex organic compound that belongs to the class of imidazo[1,5-d][1,4]diazepines. This compound is characterized by its unique structure, which includes a diazepine ring fused with an imidazole ring. It is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-tert-Butyl 3-methyl 8,9-dihydro-5H-imidazo[1,5-d][1,4]diazepine-3,7(6H)-dicarboxylate typically involves multiple steps. One common method includes the cyclization of a precursor compound with appropriate reagents under controlled conditions. For instance, the cyclization of a compound with ethyl 2-chloro-3-oxobutanoate in 1,4-dioxane under reflux conditions can produce the desired imidazo[1,5-d][1,4]diazepine derivative .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale procedures, focusing on yield, purity, and cost-effectiveness. This might include the use of automated synthesis equipment and continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

7-tert-Butyl 3-methyl 8,9-dihydro-5H-imidazo[1,5-d][1,4]diazepine-3,7(6H)-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions vary but often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce fully saturated compounds. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.

Scientific Research Applications

7-tert-Butyl 3-methyl 8,9-dihydro-5H-imidazo[1,5-d][1,4]diazepine-3,7(6H)-dicarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-tert-Butyl 3-methyl 8,9-dihydro-5H-imidazo[1,5-d][1,4]diazepine-3,7(6H)-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways involved depend on the specific biological context and the nature of the target molecules .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other imidazo[1,5-d][1,4]diazepine derivatives, such as:

Uniqueness

What sets 7-tert-Butyl 3-methyl 8,9-dihydro-5H-imidazo[1,5-d][1,4]diazepine-3,7(6H)-dicarboxylate apart is its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the tert-butyl and methyl groups may enhance its stability and solubility, making it a valuable compound for various applications.

Properties

Molecular Formula

C14H21N3O4

Molecular Weight

295.33 g/mol

IUPAC Name

7-O-tert-butyl 3-O-methyl 5,6,8,9-tetrahydroimidazo[1,5-d][1,4]diazepine-3,7-dicarboxylate

InChI

InChI=1S/C14H21N3O4/c1-14(2,3)21-13(19)16-6-5-10-9-15-11(12(18)20-4)17(10)8-7-16/h9H,5-8H2,1-4H3

InChI Key

HOTGFAXIBYLRBM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=CN=C(N2CC1)C(=O)OC

Origin of Product

United States

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